molecular formula C21H26N2O3S B12144152 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide

Cat. No.: B12144152
M. Wt: 386.5 g/mol
InChI Key: VUGSARKIGAODEZ-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a dioxidotetrahydrothiophenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Dimethylamino Benzyl Intermediate: This step involves the reaction of 4-(dimethylamino)benzyl chloride with a suitable nucleophile to form the intermediate.

    Introduction of the Dioxidotetrahydrothiophenyl Group: The intermediate is then reacted with a thiophene derivative under specific conditions to introduce the dioxidotetrahydrothiophenyl group.

    Coupling with Methylbenzamide: Finally, the compound is coupled with 2-methylbenzamide under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the dioxidotetrahydrothiophenyl group may enhance its binding affinity. The compound may also modulate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide

InChI

InChI=1S/C21H26N2O3S/c1-16-6-4-5-7-20(16)21(24)23(19-12-13-27(25,26)15-19)14-17-8-10-18(11-9-17)22(2)3/h4-11,19H,12-15H2,1-3H3

InChI Key

VUGSARKIGAODEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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